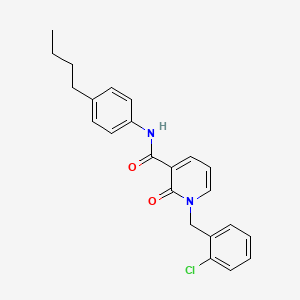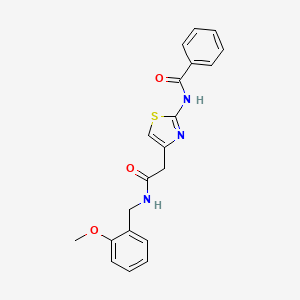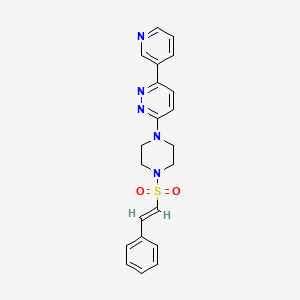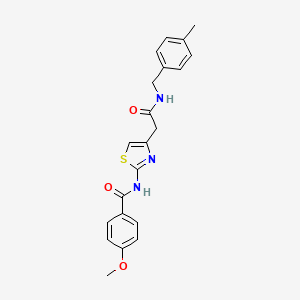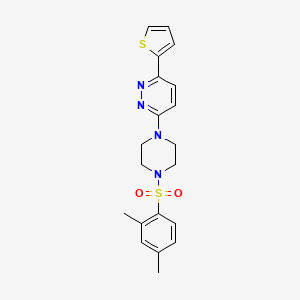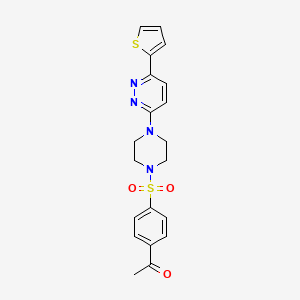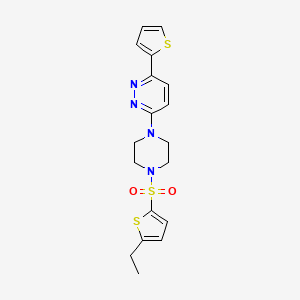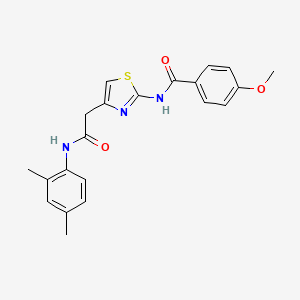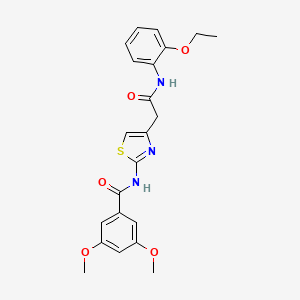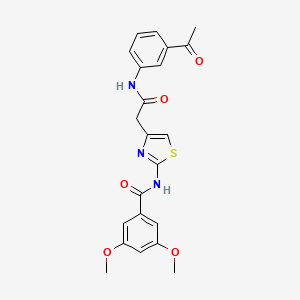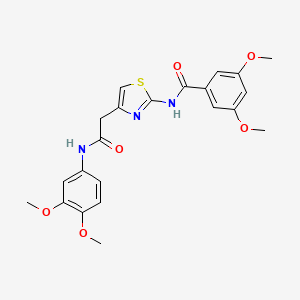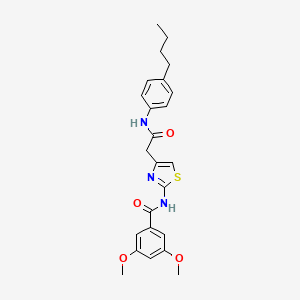
N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
説明
“N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound that contains several functional groups, including an amide, a thiazole ring, and a dimethoxybenzene ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing a nitrogen atom and a sulfur atom . The compound also contains a butylphenyl group, an amide group, and a dimethoxybenzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amide group, and the dimethoxybenzene ring . These groups could participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .作用機序
N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide works by inhibiting the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important metabolite in cancer cells, as it is used to produce energy and synthesize other important molecules. By blocking the activity of glutaminase, this compound can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and reduce the levels of glutamate and other metabolites in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for other diseases, such as neurodegenerative disorders.
実験室実験の利点と制限
One advantage of N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is that it is a potent inhibitor of glutaminase and has been shown to be effective in inhibiting the growth of a variety of cancer cell lines. However, one limitation is that it can be difficult to synthesize and may be expensive to produce in large quantities. Additionally, this compound may have off-target effects that could limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of this compound in combination with other anticancer agents to enhance its effectiveness. Additionally, this compound may have potential as a treatment for other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.
科学的研究の応用
N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound works by inhibiting the activity of glutaminase, which is required for the growth and survival of cancer cells. By blocking this enzyme, this compound can induce cell death in cancer cells.
特性
IUPAC Name |
N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-5-6-16-7-9-18(10-8-16)25-22(28)13-19-15-32-24(26-19)27-23(29)17-11-20(30-2)14-21(12-17)31-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBKYGDCHLQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



